Cas no 2172459-51-5 (2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid)

2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid
- 2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid
- EN300-1542639
- 2172459-51-5
-
- インチ: 1S/C27H34N2O5/c1-17(2)13-18(24(30)31)14-28-25(32)27(3,4)16-29-26(33)34-15-23-21-11-7-5-9-19(21)20-10-6-8-12-22(20)23/h5-12,17-18,23H,13-16H2,1-4H3,(H,28,32)(H,29,33)(H,30,31)
- InChIKey: UCIASDQMLOZTBN-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C)(C)C(NCC(C(=O)O)CC(C)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 466.24677219g/mol
- どういたいしつりょう: 466.24677219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 11
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4.5
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1542639-1.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 1g |
$3368.0 | 2023-05-23 | ||
Enamine | EN300-1542639-0.1g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 0.1g |
$2963.0 | 2023-05-23 | ||
Enamine | EN300-1542639-0.05g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 0.05g |
$2829.0 | 2023-05-23 | ||
Enamine | EN300-1542639-50mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1542639-100mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1542639-2500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1542639-10000mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1542639-2.5g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 2.5g |
$6602.0 | 2023-05-23 | ||
Enamine | EN300-1542639-5.0g |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 5g |
$9769.0 | 2023-05-23 | ||
Enamine | EN300-1542639-500mg |
2-{[3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2-dimethylpropanamido]methyl}-4-methylpentanoic acid |
2172459-51-5 | 500mg |
$3233.0 | 2023-09-25 |
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid 関連文献
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Dilidaer Yusufu,Ri Han,Andrew Mills Analyst, 2020,145, 4124-4129
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Fulin Yang,Pingping Zhao,Xing Hua,Wei Luo,Gongzhen Cheng,Wei Xing,Shengli Chen J. Mater. Chem. A, 2016,4, 16057-16063
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Pawan Kumar,Rubina G. Parmar,Christopher R. Brown,Jennifer L. S. Willoughby,Donald J. Foster,I. Ramesh Babu,Sally Schofield,Vasant Jadhav,Klaus Charisse,Jayaprakash K. Nair,Kallanthottathil G. Rajeev,Martin A. Maier,Martin Egli,Muthiah Manoharan Chem. Commun., 2019,55, 5139-5142
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Jukuan Zheng,Sibai Xie,Fei Lin,Geng Hua,Tianyi Yu,Darrell H. Reneker Polym. Chem., 2013,4, 2215-2218
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Jingxiang Pang RSC Adv., 2019,9, 20982-20988
2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acidに関する追加情報
Research Briefing on 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid (CAS: 2172459-51-5)
The compound 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid (CAS: 2172459-51-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its Fmoc (9-fluorenylmethoxycarbonyl) protecting group and branched structure, plays a pivotal role in peptide synthesis and drug development. Its unique chemical properties make it a valuable intermediate in the production of bioactive peptides and small molecule therapeutics.
Recent studies have focused on the application of this compound in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used for temporary protection of amino groups during peptide chain assembly, owing to its stability under basic conditions and ease of removal under mild conditions. The incorporation of the 2,2-dimethylpropanamidomethyl moiety enhances the steric hindrance, which can improve the selectivity and yield of peptide coupling reactions. Researchers have reported that this compound significantly reduces side reactions such as epimerization, making it particularly useful for the synthesis of complex peptides with multiple chiral centers.
In a groundbreaking study published in the Journal of Medicinal Chemistry, scientists explored the use of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid as a building block for the development of novel protease inhibitors. The study demonstrated that the compound's structural features, including its hydrophobic side chain and Fmoc-protected amine, contribute to enhanced binding affinity and specificity towards target enzymes. These findings open new avenues for the design of next-generation therapeutics for diseases such as HIV and hepatitis C.
Another notable application of this compound is in the field of bioconjugation. Researchers have utilized its reactive carboxyl group to create stable amide bonds with various biomolecules, including proteins and antibodies. This approach has been particularly valuable in the development of antibody-drug conjugates (ADCs), where precise control over conjugation sites is crucial for maintaining therapeutic efficacy and minimizing off-target effects. Recent advancements in this area have highlighted the compound's potential in creating more homogeneous ADC products with improved pharmacokinetic profiles.
From a synthetic chemistry perspective, several research groups have investigated the optimization of production methods for 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid. A study published in Organic Process Research & Development detailed a scalable, cost-effective synthesis route that achieves high purity (>98%) and yield (>85%). The process employs environmentally friendly solvents and minimizes the use of hazardous reagents, aligning with the pharmaceutical industry's growing emphasis on green chemistry principles.
Looking forward, the versatility of 2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2,2-dimethylpropanamidomethyl}-4-methylpentanoic acid suggests its continued importance in pharmaceutical research. Ongoing studies are exploring its potential in mRNA vaccine production, where it may serve as a key component in lipid nanoparticle formulations. Additionally, its application in PROTAC (proteolysis targeting chimera) technology is being investigated, as researchers seek to develop novel targeted protein degradation therapies. These developments underscore the compound's significance as a multifunctional tool in modern drug discovery and development.
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